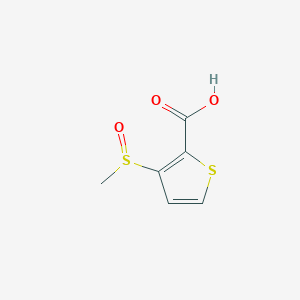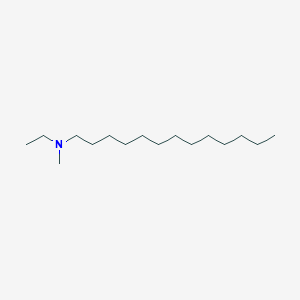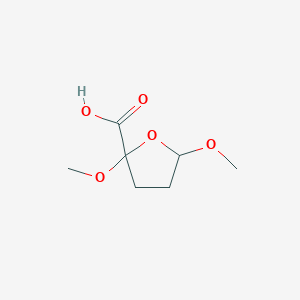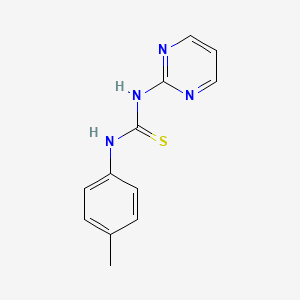
3-(Methanesulfinyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methanesulfinyl)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a methanesulfinyl group attached to the third carbon and a carboxylic acid group attached to the second carbon of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfinyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 3-(methylthio)thiophene-2-carboxylic acid using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired sulfoxide product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methanesulfinyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate.
Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation), and other nucleophiles.
Major Products Formed
Oxidation: 3-(Methanesulfonyl)thiophene-2-carboxylic acid.
Reduction: 3-(Methylthio)thiophene-2-carboxylic acid.
Substitution: Various esters, amides, and other derivatives.
Applications De Recherche Scientifique
3-(Methanesulfinyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Methanesulfinyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
3-(Methanesulfinyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Lacks the methanesulfinyl group, making it less reactive in redox reactions.
3-(Methylthio)thiophene-2-carboxylic acid: Contains a thioether group instead of a sulfoxide, resulting in different chemical reactivity.
3-(Methanesulfonyl)thiophene-2-carboxylic acid: Contains a sulfone group, making it more oxidized and less prone to further oxidation.
The presence of the methanesulfinyl group in this compound imparts unique chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60166-81-6 |
|---|---|
Formule moléculaire |
C6H6O3S2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
3-methylsulfinylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H6O3S2/c1-11(9)4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H,7,8) |
Clé InChI |
GLLPUEAXLGPHTK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=C(SC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)
![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)




![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)



![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
